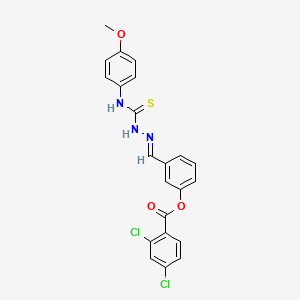![molecular formula C23H19N3O3S B12009436 (5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606962-49-6](/img/structure/B12009436.png)
(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several structural elements:
- The chromen-3-ylmethylene group, which is a chromene ring with a substituted methylene (CH₂) group.
- The 4-propoxyphenyl group, which is a phenyl ring with a propoxy (C₃H₇O) substituent.
- The thiazolo[3,2-B][1,2,4]triazol-6(5H)-one moiety, which contains a thiazole ring fused to a triazole ring.
- Overall, this compound exhibits a diverse array of heterocyclic rings, making it intriguing for further study.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the various rings.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Analyse Des Réactions Chimiques
Oxidation: The chromene ring could undergo oxidation, potentially leading to the formation of a quinone derivative.
Reduction: Reduction of the chromene double bond could yield a saturated derivative.
Substitution: The phenyl and thiazole rings are susceptible to substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions could yield derivatives with altered functional groups or ring structures.
Applications De Recherche Scientifique
Chemistry: Investigating the reactivity of this compound and its derivatives can lead to novel synthetic methodologies.
Biology: Researchers might explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Screening for pharmacological activities (e.g., antimicrobial, anticancer) is crucial.
Industry: If scalable synthesis is achievable, applications in materials science or agrochemicals could be explored.
Mécanisme D'action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. understanding its interactions with biological targets (e.g., proteins, nucleic acids) would be essential.
- Potential pathways could involve inhibition of enzymes, modulation of signaling cascades, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The fusion of chromene, phenyl, and thiazole-triazole rings in this compound sets it apart. Its diverse structure warrants further investigation.
Propriétés
Numéro CAS |
606962-49-6 |
|---|---|
Formule moléculaire |
C23H19N3O3S |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(5E)-5-(2H-chromen-3-ylmethylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19N3O3S/c1-2-11-28-18-9-7-16(8-10-18)21-24-23-26(25-21)22(27)20(30-23)13-15-12-17-5-3-4-6-19(17)29-14-15/h3-10,12-13H,2,11,14H2,1H3/b20-13+ |
Clé InChI |
CJYNSVWFXBOOJR-DEDYPNTBSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=N2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)
![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)

![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)



